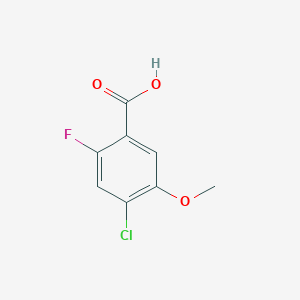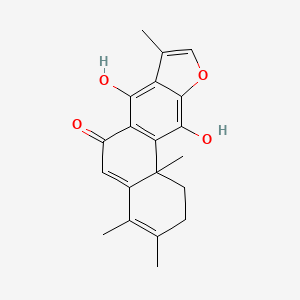
Ajuforrestin A
Descripción general
Descripción
Ajuforrestin A is an abietane diterpenoid isolated from Ajuga ovalifolia var. calantha . It has been studied for its potential in cancer treatment, particularly in inducing apoptosis in A549 cells .
Synthesis Analysis
Ajuforrestin A was isolated from Ajuga ovalifolia var. calantha along with two other abietane diterpenoids . The exact structure of these compounds was identified through spectroscopic analysis .Aplicaciones Científicas De Investigación
1. Analytical Determination in Plant Constituents Ajuforrestin A, along with other compounds, has been identified and quantified in Ajuga nipponensis Makino, a plant species, using High-Performance Liquid Chromatography (HPLC). This method enables the accurate determination of ajuforrestin A concentrations, which is essential for further research and application of this compound in various fields (Liang Xiao-la, 2014).
2. Bioactivity in Traditional Medicine Ajuga forrestii, a plant used in traditional Chinese medicine, contains ajuforrestin A. This compound, along with others in the plant, has demonstrated antifeedant, cytotoxic, and anti-inflammatory activities. These properties suggest potential applications in pest control and therapeutic treatments, highlighting the medicinal value of ajuforrestin A (Ying Wang et al., 2021).
3. Potential in Cancer Treatment Research has shown that ajuforrestin A can induce apoptosis in A549 lung cancer cells by targeting SHP2, a protein involved in various cellular signaling pathways and tumorigenesis. The inhibition of SHP2 by ajuforrestin A demonstrates its potential as a promising compound for treating human lung epithelial cancer (Hongling Yan et al., 2022).
4. Chemical Constituent Studies Ajuforrestin A has been isolated and identified as a chemical constituent of Ajuga nipponensis. The identification of ajuforrestin A and its co-constituents provides valuable insights into the chemical makeup of the plant, which is crucial for understanding its pharmacological properties (G. He et al., 2013).
Mecanismo De Acción
Ajuforrestin A selectively inhibits the activity of Src-homology 2 domain-containing phosphatase 2 (SHP2), a protein encoded by PTPN11 that participates in many cellular signaling pathways and is closely related to various tumorigenesis . Ajuforrestin A inhibits the SHP2–ERK/AKT signaling pathway, leading to the inhibition of A549 cell proliferation and induction of apoptosis .
Propiedades
IUPAC Name |
7,11-dihydroxy-3,4,8,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-9-5-6-20(4)12(11(9)3)7-13(21)15-16(20)18(23)19-14(17(15)22)10(2)8-24-19/h7-8,22-23H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDAVGPDHBMHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=O)C3=C(C2(CC1)C)C(=C4C(=C3O)C(=CO4)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ajuforrestin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)
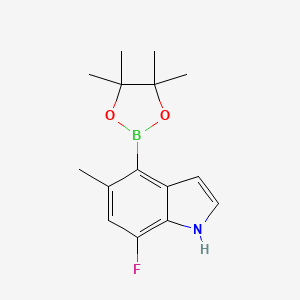


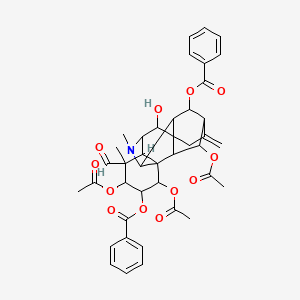

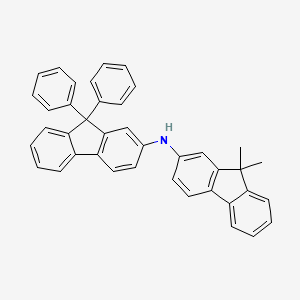
![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)
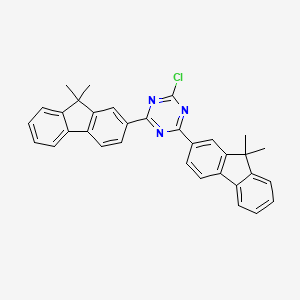
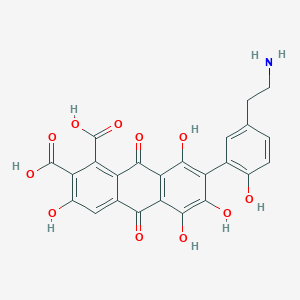
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)
